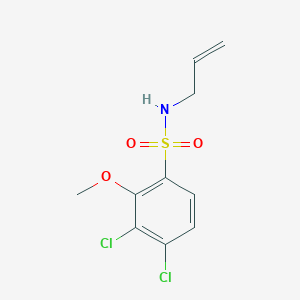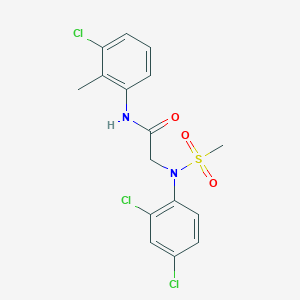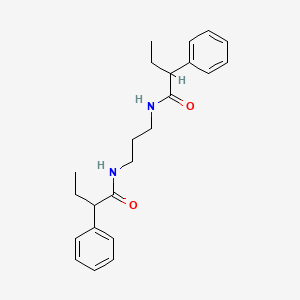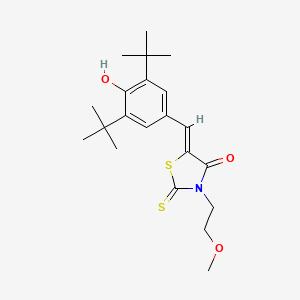![molecular formula C15H23NO2 B5145697 1-[4-(3-methoxyphenoxy)butyl]pyrrolidine CAS No. 5362-98-1](/img/structure/B5145697.png)
1-[4-(3-methoxyphenoxy)butyl]pyrrolidine
Overview
Description
1-[4-(3-methoxyphenoxy)butyl]pyrrolidine, also known as MPBP, is a chemical compound that belongs to the class of pyrrolidine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
1-[4-(3-methoxyphenoxy)butyl]pyrrolidine acts as a sigma-1 receptor agonist and a dopamine transporter inhibitor. It has been shown to enhance the release of dopamine in the prefrontal cortex and striatum, which are brain regions that are involved in reward processing, decision-making, and motor control. 1-[4-(3-methoxyphenoxy)butyl]pyrrolidine has also been shown to modulate the activity of ion channels, including voltage-gated calcium channels and NMDA receptors, which are involved in synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
1-[4-(3-methoxyphenoxy)butyl]pyrrolidine has been shown to have various biochemical and physiological effects in animal models. It has been shown to enhance locomotor activity and induce hyperthermia in mice. 1-[4-(3-methoxyphenoxy)butyl]pyrrolidine has also been shown to increase the release of acetylcholine and glutamate in the prefrontal cortex and striatum, which are brain regions that are involved in cognitive processes. 1-[4-(3-methoxyphenoxy)butyl]pyrrolidine has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Advantages and Limitations for Lab Experiments
1-[4-(3-methoxyphenoxy)butyl]pyrrolidine has several advantages for lab experiments. It is a highly selective sigma-1 receptor agonist and dopamine transporter inhibitor, which makes it a useful tool for studying the role of these proteins in various physiological and pathological conditions. 1-[4-(3-methoxyphenoxy)butyl]pyrrolidine is also relatively easy to synthesize and purify, which makes it a cost-effective tool for scientific research.
However, 1-[4-(3-methoxyphenoxy)butyl]pyrrolidine also has some limitations for lab experiments. It has a relatively short half-life, which makes it challenging to use in long-term experiments. 1-[4-(3-methoxyphenoxy)butyl]pyrrolidine also has some potential off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of 1-[4-(3-methoxyphenoxy)butyl]pyrrolidine. One potential direction is to investigate the role of sigma-1 receptors and dopamine transporters in various neurological and psychiatric disorders, including schizophrenia, depression, and addiction. Another potential direction is to develop new derivatives of 1-[4-(3-methoxyphenoxy)butyl]pyrrolidine that have improved pharmacological properties, such as longer half-life and higher selectivity for sigma-1 receptors and dopamine transporters. Finally, future studies could investigate the potential therapeutic applications of 1-[4-(3-methoxyphenoxy)butyl]pyrrolidine and its derivatives in various diseases and disorders.
Synthesis Methods
The synthesis method of 1-[4-(3-methoxyphenoxy)butyl]pyrrolidine involves the reaction of 3-methoxyphenol with 1,4-dibromobutane in the presence of potassium carbonate to produce 1-(3-methoxyphenoxy)-4-bromobutane. This intermediate product is then reacted with pyrrolidine in the presence of potassium carbonate to produce 1-[4-(3-methoxyphenoxy)butyl]pyrrolidine. The purity of 1-[4-(3-methoxyphenoxy)butyl]pyrrolidine can be improved by recrystallization from ethanol.
Scientific Research Applications
1-[4-(3-methoxyphenoxy)butyl]pyrrolidine has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes, including neurotransmission, ion channel regulation, and cellular signaling. 1-[4-(3-methoxyphenoxy)butyl]pyrrolidine has also been shown to have affinity for the dopamine transporter, which is a protein that is involved in the reuptake of dopamine from the synaptic cleft. These properties make 1-[4-(3-methoxyphenoxy)butyl]pyrrolidine a potentially useful tool for studying the role of sigma-1 receptors and dopamine transporters in various physiological and pathological conditions.
properties
IUPAC Name |
1-[4-(3-methoxyphenoxy)butyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-17-14-7-6-8-15(13-14)18-12-5-4-11-16-9-2-3-10-16/h6-8,13H,2-5,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDJCSLNNLRHCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367126 | |
| Record name | 1-[4-(3-methoxyphenoxy)butyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Methoxyphenoxy)butyl]pyrrolidine | |
CAS RN |
5362-98-1 | |
| Record name | 1-[4-(3-methoxyphenoxy)butyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[(2-methoxyphenyl)amino]methyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5145628.png)

![2-[3-(2,6-dimethyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5145661.png)
![4-{5-[(3-bromo-4-methoxybenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}phenol](/img/structure/B5145667.png)
![4-fluoro-N-(2-methoxyethyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5145672.png)
![2,4-diacetyl-3-[4-(dimethylamino)phenyl]-5-hydroxy-5-methylcyclohexanone](/img/structure/B5145687.png)


![2-chloro-3-(1-methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5145702.png)

![1-(4-chlorophenyl)-5-{[(3-methoxyphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5145716.png)
![2-[4-(4-ethylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5145721.png)